Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3,4-dimethoxyphenyl group. It is often used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-dimethoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer, antifungal, and antibacterial agents.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industrial Applications: It serves as a building block in the synthesis of complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
These compounds share a similar piperazine core structure but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C17H26N2O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-10-8-18(9-11-19)13-6-7-14(21-4)15(12-13)22-5/h6-7,12H,8-11H2,1-5H3 |
InChI Key |
IEXJUAGDMAYINY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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